Methyl 4,4,4-trifluoro-3,3-dimethoxybutanoate
Description
Methyl 4,4,4-trifluoro-3,3-dimethoxybutanoate is a fluorinated ester characterized by a trifluoromethyl group at the 4-position and two methoxy groups at the 3-position. The trifluoromethyl group enhances electronegativity and metabolic stability, making such compounds valuable in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
methyl 4,4,4-trifluoro-3,3-dimethoxybutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O4/c1-12-5(11)4-6(13-2,14-3)7(8,9)10/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEATRVNFOHWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(F)(F)F)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,4,4-trifluoro-3,3-dimethoxybutanoate can be synthesized through several methods. One common approach involves the esterification of 4,4,4-trifluoro-3,3-dimethoxybutanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4,4-trifluoro-3,3-dimethoxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Production of trifluoromethyl alcohols.
Substitution: Generation of various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4,4,4-trifluoro-3,3-dimethoxybutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring trifluoromethyl groups for enhanced bioactivity.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which methyl 4,4,4-trifluoro-3,3-dimethoxybutanoate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key Observations :
- Electron-Withdrawing Groups: The trifluoromethyl group (CF₃) in all analogs enhances stability and lipophilicity. Methoxy (OCH₃) groups in the target compound provide electron-donating effects, contrasting with hydroxyl (OH) or amino (NH₂) groups in others .
Physical and Spectral Properties
- Melting Points: Methyl 2-(dimethoxyphosphoryl)-4,4-bis(trifluoromethylsulfonyl)butanoate () melts at 80.5–83.2°C, reflecting high polarity from sulfonyl groups . The target compound’s dimethoxy groups may lower melting points relative to hydroxylated analogs.
- Spectral Data :
- IR : Hydroxy analogs (e.g., ) show O-H stretches (~3460 cm⁻¹), absent in the target compound. Methoxy groups exhibit C-O stretches near 1050–1150 cm⁻¹ .
- NMR : The trifluoromethyl group in all compounds causes distinct ¹⁹F-NMR shifts (e.g., δ −10.3 ppm in ). Chiral centers in hydroxy analogs () produce optical rotations (e.g., [α]D = +21.0°).
Biological Activity
Methyl 4,4,4-trifluoro-3,3-dimethoxybutanoate is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of trifluoromethyl and dimethoxy groups, which contribute to its chemical reactivity and biological properties. The molecular formula is C7H8F3O4, with a molecular weight of approximately 227.13 g/mol.
Synthesis
The synthesis of this compound generally involves the acylation of appropriate precursors under specific conditions. Notable methods include:
- Acylation Reaction : Utilizing acetic anhydride or similar acylating agents in the presence of a base.
- Cyclocondensation : Employing dielectrophilic precursors to achieve cyclization and formation of the desired compound .
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.
Anti-inflammatory Effects
Research has demonstrated that this compound can modulate inflammatory responses. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines in macrophages, which may be beneficial in treating inflammatory diseases .
Enzyme Inhibition
This compound has been shown to inhibit certain enzymes involved in metabolic processes. For example, it affects the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways .
Case Studies
-
Case Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against E. coli and S. aureus.
- Method : Disk diffusion method was used to assess inhibition zones.
- Results : The compound showed a significant inhibition zone (≥15 mm) against both strains at a concentration of 100 µg/disk.
-
Case Study on Anti-inflammatory Effects :
- Objective : To investigate the effects on TNF-alpha production in LPS-stimulated macrophages.
- Method : Macrophages were treated with varying concentrations (10-100 µM) of the compound.
- Results : A dose-dependent reduction in TNF-alpha levels was observed, indicating anti-inflammatory potential.
Research Findings Summary Table
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antimicrobial | Disk diffusion | Significant inhibition against E. coli and S. aureus |
| Anti-inflammatory | Cytokine assay | Dose-dependent reduction in TNF-alpha production |
| Enzyme inhibition | Enzymatic assays | Inhibition of COX enzyme activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
